[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron
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Overview
Description
Ferroheme o is a ferroheme having a methyl group at ring position 8 and an isoprenoid chain at position 2. It is a heme o and a ferroheme. It is a conjugate acid of a ferroheme o(2-).
Scientific Research Applications
1. Characterization and Structural Analysis
The compound under discussion is closely related to the heme o prosthetic group of Escherichia coli quinol oxidase (cytochrome o oxidase). The structure of this group has been unambiguously determined by various spectroscopic methods, providing insights into its complex structure and function in bacterial respiratory systems (Wu et al., 1992).
2. Applications in Electrochemical Sensing
Iron(III)-porphyrin functionalized multi-walled carbon nanotubes (Fe(III)P/MWCNTs) composites have been developed for the simultaneous determination of various biomolecules such as ascorbic acid, dopamine, uric acid, and nitrite. This application demonstrates the potential of iron-porphyrin complexes in creating sensitive and selective biosensors (Wang et al., 2012).
3. Heterometallic Cyclic Trimeric Species Formation
Iron porphyrin compounds play a role in the formation of heterometallic cyclic trimeric species, indicating their significance in the study of molecular structures and potential applications in materials science (Wojaczyński et al., 1997).
4. Role in Catalysis
Iron porphyrins are used in catalyzing reactions such as hydrocarbon oxidation. This application is vital in understanding and developing new catalysts for organic synthesis and industrial processes (Assis & Smith, 1998).
Properties
Molecular Formula |
C49H58FeN4O5 |
---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) |
InChI |
InChI=1S/C49H60N4O5.Fe/c1-10-35-31(6)40-26-45-49(46(54)19-13-18-30(5)17-12-16-29(4)15-11-14-28(2)3)34(9)41(53-45)24-38-32(7)36(20-22-47(55)56)43(51-38)27-44-37(21-23-48(57)58)33(8)39(52-44)25-42(35)50-40;/h10,14,16,18,24-27,46,54H,1,11-13,15,17,19-23H2,2-9H3,(H4,50,51,52,53,55,56,57,58);/q;+2/p-2/b29-16+,30-18+,38-24?,39-25?,40-26?,41-24?,42-25?,43-27?,44-27?,45-26?;/t46-;/m0./s1 |
InChI Key |
FISPASSVCDRERW-SCCPKUNWSA-L |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)[C@H](CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] |
Synonyms |
heme O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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